7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one
Description
7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a 2H-chromen-2-one core substituted at the 4-position with a phenyl group and at the 7-position with a methoxy-linked 6-chloro-1,3-benzodioxol-5-yl moiety. Chromenones (coumarin analogs) are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting microtubules or oxidative stress pathways, as seen in related chromene derivatives .
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c24-19-11-22-21(27-13-28-22)8-15(19)12-26-16-6-7-17-18(14-4-2-1-3-5-14)10-23(25)29-20(17)9-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWRKBDIMRGFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: The synthesis begins with the preparation of the 6-chloro-1,3-benzodioxole intermediate. This can be achieved through the reaction of 2,4-dichlorophenol with glyoxylic acid in the presence of a suitable catalyst.
Coupling with chromen-2-one: The benzodioxole intermediate is then coupled with 4-phenyl-2H-chromen-2-one using a base-catalyzed reaction. This step involves the formation of an ether linkage between the benzodioxole and chromen-2-one moieties.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification methods, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors to influence signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
A. 2-Amino-7-(dimethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile
- Structure: Shares the 4-arylchromene core but substitutes the 4-phenyl group with a 7-methoxy-1,3-benzodioxol-5-yl group. The 2-amino and 3-cyano groups enhance polarity.
- Activity: Demonstrates potent microtubule inhibition (IC₅₀ = 0.8–1.2 μM in cancer cell lines), attributed to the electron-withdrawing cyano group and methoxybenzodioxol substituent .
B. 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
- Structure : Differs in the absence of the benzodioxol moiety; features hydroxyl and methyl groups at positions 5 and 4.
- Activity : Exhibits anti-inflammatory and antioxidant effects due to hydroxyl groups but reduced cytotoxicity compared to halogenated analogs .
Benzodioxol-Containing Analogues
A. 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
B. 4-((4-(2-Carboxyethyl)phenyl)thio)-1-((6-chloro-1,3-benzodioxol-5-yl)methyl)-2-isopropyl-1H-imidazole-5-carboxaldehyde
Pharmacological and Physicochemical Comparison
Key Observations :
- Halogenation: The 6-chloro substituent in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 5-hydroxy-7-methoxy derivative) .
- Heterocycle Impact: Chromenones exhibit stronger microtubule inhibition, while pyridopyrimidinones or imidazoles favor kinase or receptor modulation .
- Substituent Positioning : Methoxy groups at the 7-position (common in chromenes) correlate with improved pharmacokinetics, whereas bulky groups at the 4-position (e.g., phenyl) may sterically hinder target engagement .
Biological Activity
Overview
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a benzodioxole moiety, a chromenone core, and a phenyl group. Its biological activity has been explored in various studies, indicating potential applications in cancer therapy and other therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C24H17ClO5 |
| Molecular Weight | 434.84 g/mol |
| IUPAC Name | 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one |
| InChI Key | TXAWSELZQXYOLW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The compound has shown the ability to inhibit certain kinases, particularly Src family kinases (SFKs), which are critical for tumor growth and metastasis. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Case Study: Inhibition of Src Kinases
A study highlighted the effectiveness of related compounds in inhibiting SFKs, demonstrating that similar structural analogs exhibit high selectivity and potency against these targets. For instance, compounds with a benzodioxole structure have been noted for their ability to inhibit c-Src and Abl kinases at low nanomolar concentrations, leading to significant reductions in tumor growth in preclinical models .
Biological Activity Profiling
Research has profiled various compounds with similar structures for their biological activities. A comprehensive analysis revealed that compounds like this compound exhibit diverse interactions across various biological pathways.
Summary of Biological Activities
| Assay Category | Active Compounds (%) | IC50 (μM) |
|---|---|---|
| Kinase Inhibition | 32% | ≤0.1 |
| GPCR Activation | 5% | ≤10 |
| Cholinesterase Activity | 5% | ≤1 |
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound allows it to be compared with other structurally related compounds:
- Indole Derivatives : These compounds have shown anticancer activity but differ structurally from the chromenone framework.
- 1,3-Benzodioxole Compounds : While sharing the benzodioxole moiety, they lack the chromenone core which may contribute to differing biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
